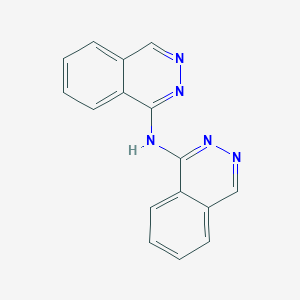

N-(Phthalazin-1-yl)phthalazin-1-amine

Overview

Description

Synthesis Analysis

The synthesis of phthalazine derivatives has been reported in several studies . For instance, a series of new phthalazine derivatives were synthesized via the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or their secondary amines .Molecular Structure Analysis

The molecular structure of “N-(Phthalazin-1-yl)phthalazin-1-amine” consists of 16 carbon atoms, 11 hydrogen atoms, and 5 nitrogen atoms. A similar compound, N-(but-3-en-1-yl)phthalazin-1-amine, contains 29 bonds in total, including 16 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 Pyridazine .Chemical Reactions Analysis

The chemical reactions involving phthalazine derivatives have been studied . The reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or their secondary amines resulted in the formation of new phthalazine derivatives .Scientific Research Applications

Anticancer Agents

1,1,-Di(phthalazine-yl)amine: derivatives have been explored as potential anticancer agents. The incorporation of a dithiocarbamate moiety into phthalazinone derivatives has shown promising results against cancer cell lines . These compounds exhibit significant antiproliferative effects, with some displaying activity against specific cancer cell lines like A2780 and MCF-7. The location of the dithiocarbamate group affects the selectivity and potency of these compounds, highlighting the importance of structural modifications in drug design .

Drug Design Strategy

The molecular hybridization strategy in drug design involves combining pharmacophores to create compounds with enhanced therapeutic effects1,1,-Di(phthalazine-yl)amine serves as a scaffold for such hybridization, leading to novel compounds with potential multifactorial disease treatments, including cancer . This approach aims to develop new molecules with lower toxicity and higher efficiency.

Biological Activity of Heterocycles

Heterocyclic compounds like 1,1,-Di(phthalazine-yl)amine are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and reactivity of such compounds are crucial for developing new medications. Their applications extend to various biological targets, offering a wide range of therapeutic possibilities .

Synthesis of Novel Drugs

The unique structure of 1,1,-Di(phthalazine-yl)amine allows for the synthesis of novel drugs. By modifying side chains or forming metal complexes, researchers can create new compounds with desired properties. These synthetic strategies open up avenues for the development of drugs with specific actions .

Chemical Research and Development

In the realm of chemical R&D, 1,1,-Di(phthalazine-yl)amine is used to study the reactivity of compounds and develop new synthetic methods. Its versatility in forming various derivatives makes it a valuable compound for advancing chemical knowledge and creating innovative solutions .

Proteomics Research

As a proteomics research tool, 1,1,-Di(phthalazine-yl)amine can be used to study protein interactions and functions. Its ability to form derivatives with different functional groups makes it suitable for probing various aspects of proteomics, contributing to our understanding of protein dynamics .

Future Directions

Phthalazine derivatives have attracted considerable attention due to their valuable biological and pharmacological activities . The development of novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy is a pressing need . Therefore, the study and development of “N-(Phthalazin-1-yl)phthalazin-1-amine” and its derivatives could be a promising direction for future research.

Mechanism of Action

Target of Action

1,1,-Di(phthalazine-yl)amine, also known as Di(phthalazin-1-yl)amine or N-(Phthalazin-1-yl)phthalazin-1-amine, is a compound that has been studied for its potential anticancer properties Phthalazine derivatives have been known to exhibit anticancer activity by targeting various mechanisms such as apoptosis induction, tubulin polymerization inhibition, egfr inhibition, and aurora kinase inhibition .

Mode of Action

Phthalazine derivatives, in general, are known to interact with their targets and induce changes that lead to anticancer activity . For instance, they can induce apoptosis (programmed cell death), inhibit the polymerization of tubulin (a protein involved in cell division), inhibit EGFR (a protein that stimulates cell growth), and inhibit aurora kinase (a family of enzymes involved in cell division) .

Biochemical Pathways

Given the known targets of phthalazine derivatives, it can be inferred that this compound may affect pathways related to cell growth, cell division, and programmed cell death .

Pharmacokinetics

Some phthalazine derivatives have been reported to have improved bioavailability and reduced side effects .

Result of Action

Given its potential anticancer properties, it can be inferred that this compound may induce changes at the molecular and cellular level that inhibit the growth and division of cancer cells .

properties

IUPAC Name |

N-phthalazin-1-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPSCFGUJOWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544789 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Phthalazin-1-yl)phthalazin-1-amine | |

CAS RN |

103429-70-5 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)